molecular formula C12H16OS B14323781 2-[(Phenylsulfanyl)methyl]oxane CAS No. 110911-18-7

2-[(Phenylsulfanyl)methyl]oxane

Cat. No.: B14323781
CAS No.: 110911-18-7
M. Wt: 208.32 g/mol
InChI Key: BNOSJDWHCSCKFM-UHFFFAOYSA-N
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Description

2-[(Phenylsulfanyl)methyl]oxane is an organic compound that features a phenylsulfanyl group attached to a methyl group, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]oxane typically involves the reaction of a phenylsulfanyl compound with a suitable oxane precursor. One common method is the nucleophilic substitution reaction where a phenylsulfanyl anion reacts with a halomethyl oxane under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]oxane undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methyl]oxane involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The oxane ring may also play a role in the compound’s overall bioactivity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(Phenylthio)methyl]oxane: Similar structure but with a thioether group instead of a sulfanyl group.

    2-[(Phenylsulfinyl)methyl]oxane: Contains a sulfinyl group, which is an oxidized form of the sulfanyl group.

    2-[(Phenylsulfonyl)methyl]oxane: Features a sulfonyl group, representing a further oxidized state.

Uniqueness

2-[(Phenylsulfanyl)methyl]oxane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

110911-18-7

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)oxane

InChI

InChI=1S/C12H16OS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11H,4-6,9-10H2

InChI Key

BNOSJDWHCSCKFM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CSC2=CC=CC=C2

Origin of Product

United States

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